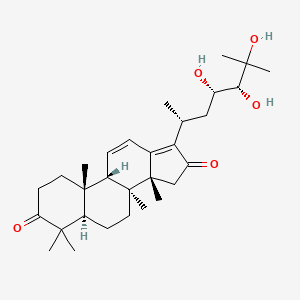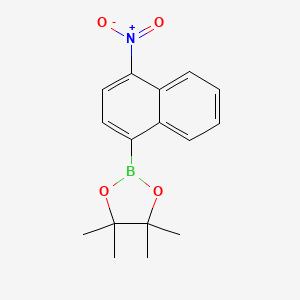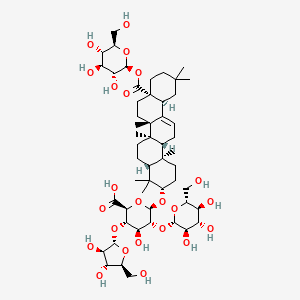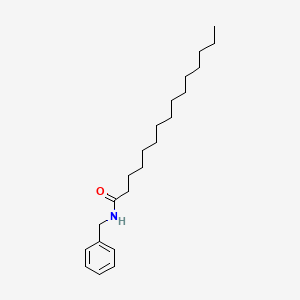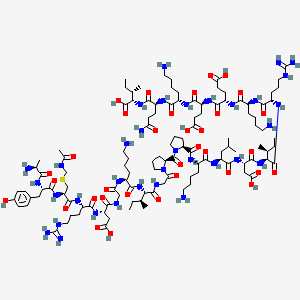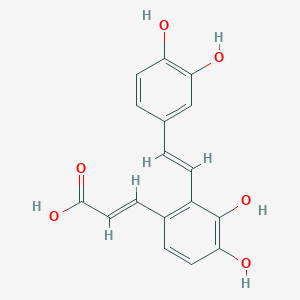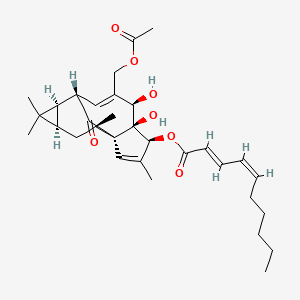![molecular formula C36H30O16 B3028152 (2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid CAS No. 1638738-76-7](/img/structure/B3028152.png)
(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido salvianolico Y es un compuesto de ácido fenólico aislado de la raíz seca de Salvia officinalis, comúnmente conocido como Danshen. Este compuesto es conocido por sus potentes propiedades antioxidantes y es estructuralmente similar al ácido salvianolico B. El ácido salvianolico Y ha sido estudiado por sus efectos protectores contra el daño celular inducido por el estrés oxidativo, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del ácido salvianolico Y implica la extracción de componentes solubles en agua de Salvia officinalis. La elucidación estructural y la determinación de la estereoquímica se logran mediante métodos espectroscópicos y químicos, incluyendo resonancia magnética nuclear (RMN) unidimensional y bidimensional y experimentos de dicroísmo circular .
Métodos de Producción Industrial: La producción industrial del ácido salvianolico Y típicamente implica la extracción y purificación del compuesto de las raíces de Salvia officinalis. Se emplean técnicas como la cromatografía líquida de alta resolución (HPLC) y la cromatografía preparativa para obtener ácido salvianolico Y de alta pureza .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido salvianolico Y se somete a varias reacciones químicas, incluyendo oxidación y reducción. Estas reacciones son esenciales para su actividad biológica y potencial terapéutico .
Reactivos y Condiciones Comunes: Los reactivos comunes utilizados en las reacciones que involucran el ácido salvianolico Y incluyen peróxido de hidrógeno para reacciones oxidativas y agentes reductores para reacciones de reducción. Las condiciones para estas reacciones suelen ser suaves, asegurando la estabilidad del compuesto .
Productos Principales: Los productos principales formados a partir de las reacciones del ácido salvianolico Y incluyen sus formas oxidadas y reducidas, que conservan la estructura fenólica central esencial para su actividad biológica .
Aplicaciones Científicas De Investigación
El ácido salvianolico Y tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto modelo para estudiar la química de los ácidos fenólicos y sus reacciones.
Biología: Investigado por sus efectos protectores contra el estrés oxidativo en modelos celulares.
Medicina: Explorado por sus posibles aplicaciones terapéuticas en el tratamiento de enfermedades cardiovasculares y cerebrovasculares debido a sus propiedades antioxidantes.
Mecanismo De Acción
El mecanismo de acción del ácido salvianolico Y involucra sus propiedades antioxidantes, que protegen las células del daño oxidativo. Elimina las especies reactivas de oxígeno y reduce el estrés oxidativo, evitando así el daño celular. Los objetivos moleculares del ácido salvianolico Y incluyen varias vías de señalización involucradas en la respuesta al estrés oxidativo y la inflamación .
Compuestos Similares:
- Ácido Salvianolico A
- Ácido Salvianolico B
- Ácido Salvianolico C
- Ácido Rosmarínico
Comparación: El ácido salvianolico Y es único debido a su mayor eficacia protectora contra el daño inducido por el estrés oxidativo en comparación con el ácido salvianolico B. Si bien el ácido salvianolico B es el componente principal de Danshen, el ácido salvianolico Y ha demostrado efectos protectores superiores en ciertos modelos celulares .
El ácido salvianolico Y destaca entre sus homólogos por sus potentes propiedades antioxidantes y sus posibles aplicaciones terapéuticas, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Comparación Con Compuestos Similares
- Salvianolic acid A
- Salvianolic acid B
- Salvianolic acid C
- Rosmarinic acid
Comparison: Salvianolic acid Y is unique due to its higher protective efficacy against oxidative stress-induced injury compared to salvianolic acid B. While salvianolic acid B is the major component of Danshen, salvianolic acid Y has shown superior protective effects in certain cellular models .
Salvianolic acid Y stands out among its counterparts for its potent antioxidant properties and potential therapeutic applications, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
(2S)-2-[(E)-3-[(2R,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O16/c37-20-6-1-16(11-24(20)41)13-27(34(45)46)50-29(44)10-5-18-3-9-23(40)33-30(18)31(32(52-33)19-4-8-22(39)26(43)15-19)36(49)51-28(35(47)48)14-17-2-7-21(38)25(42)12-17/h1-12,15,27-28,31-32,37-43H,13-14H2,(H,45,46)(H,47,48)/b10-5+/t27-,28-,31-,32-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKFFCBZYFGCQN-DUMGGQTMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C(C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)OC(CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=C3[C@@H]([C@@H](OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)C(=O)O[C@@H](CC5=CC(=C(C=C5)O)O)C(=O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
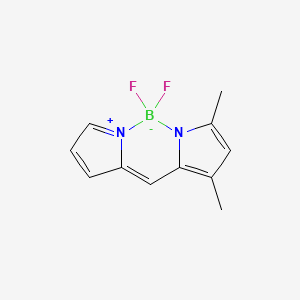
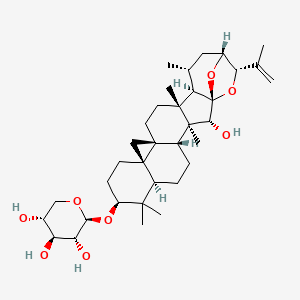
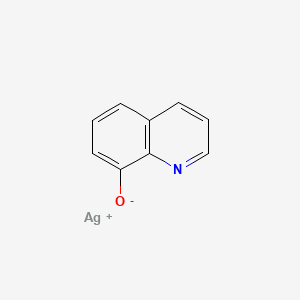
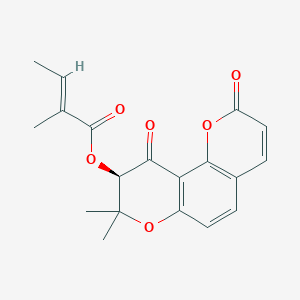

![Methyl 3-carbamoylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B3028078.png)
